molecular formula C22H29NO3 B215510 2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline

2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline

Cat. No. B215510
M. Wt: 355.5 g/mol
InChI Key: ABEGEZWDEVDBPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline is a chemical compound that has been the subject of extensive scientific research due to its potential use in various fields, including medicine and pharmaceuticals. This compound is also known as PBOX or Propoxyphene, and it has been synthesized using various methods to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PBOX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various cellular processes. PBOX has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer properties. PBOX has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
PBOX has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the protection against oxidative stress and inflammation in the brain. PBOX has also been shown to have antiangiogenic properties, meaning that it inhibits the formation of new blood vessels, which is a process that is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using PBOX in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for studying various cellular processes and for developing new drugs. However, one limitation of using PBOX is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of PBOX. One area of research is the development of new drugs based on the structure of PBOX, which may have improved anticancer or neuroprotective properties. Another area of research is the study of the mechanism of action of PBOX, which may lead to a better understanding of its biochemical and physiological effects. Additionally, PBOX may be studied for its potential use in other fields, such as agriculture or environmental science. Overall, the study of PBOX is an exciting area of research with many potential applications.

Synthesis Methods

The synthesis of PBOX involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-propoxyphenol in the presence of sodium hydride, followed by the reaction of the resulting product with 2-(2-chloroethoxy)ethyl chloride and sodium hydride. The final product is then purified using column chromatography to obtain PBOX in its pure form.

Scientific Research Applications

PBOX has been extensively studied for its potential use in various fields, including medicine and pharmaceuticals. It has been shown to have anticancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. PBOX has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.

properties

Product Name

2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2-[2-[2-(4-propoxyphenoxy)ethoxy]ethyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H29NO3/c1-2-14-25-21-7-9-22(10-8-21)26-17-16-24-15-13-23-12-11-19-5-3-4-6-20(19)18-23/h3-10H,2,11-18H2,1H3

InChI Key

ABEGEZWDEVDBPF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)OCCOCCN2CCC3=CC=CC=C3C2

Canonical SMILES

CCCOC1=CC=C(C=C1)OCCOCCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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